molecular formula C10H9NO5 B14814844 3-Cyclopropoxy-4-nitrobenzoic acid

3-Cyclopropoxy-4-nitrobenzoic acid

Cat. No.: B14814844
M. Wt: 223.18 g/mol
InChI Key: PYEJJYIOVFOSJD-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-4-nitrobenzoic acid is an organic compound characterized by the presence of a cyclopropoxy group and a nitro group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-4-nitrobenzoic acid typically involves the nitration of a benzoic acid derivative followed by the introduction of a cyclopropoxy group. One common method includes the nitration of benzoic acid using a mixture of nitric and sulfuric acids to introduce the nitro group. Subsequently, the cyclopropoxy group can be introduced via a nucleophilic substitution reaction using cyclopropanol under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the handling of strong acids and reactive intermediates .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxy-4-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Reduction: 3-Cyclopropoxy-4-aminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives.

    Oxidation: Carboxylate derivatives.

Scientific Research Applications

3-Cyclopropoxy-4-nitrobenzoic acid finds applications in several scientific domains:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological profiles.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropoxy group may influence the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Uniqueness: 3-Cyclopropoxy-4-nitrobenzoic acid is unique due to the presence of both the cyclopropoxy and nitro groups, which confer distinct chemical and biological properties. The cyclopropoxy group adds steric hindrance and electronic effects, influencing the compound’s reactivity and interactions .

Properties

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

3-cyclopropyloxy-4-nitrobenzoic acid

InChI

InChI=1S/C10H9NO5/c12-10(13)6-1-4-8(11(14)15)9(5-6)16-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13)

InChI Key

PYEJJYIOVFOSJD-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

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